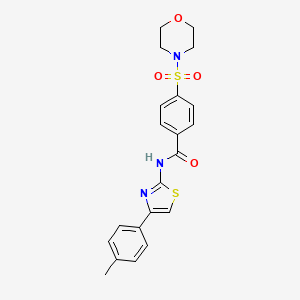

4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

CAS No.: 313537-98-3

Cat. No.: VC5645090

Molecular Formula: C21H21N3O4S2

Molecular Weight: 443.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313537-98-3 |

|---|---|

| Molecular Formula | C21H21N3O4S2 |

| Molecular Weight | 443.54 |

| IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C21H21N3O4S2/c1-15-2-4-16(5-3-15)19-14-29-21(22-19)23-20(25)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23,25) |

| Standard InChI Key | YQUVZHWYCUMFTI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, delineates its three primary components:

-

Benzamide core: A benzene ring substituted with a carboxamide group at position 4.

-

Morpholinosulfonyl moiety: A sulfonyl group linked to a morpholine ring, attached to the benzamide’s para position.

-

4-(p-Tolyl)thiazol-2-yl group: A thiazole ring substituted with a p-tolyl (4-methylphenyl) group at position 4, connected via an amine bond to the benzamide.

The molecular formula is C₂₂H₂₂N₄O₃S₂, with a molecular weight of 478.56 g/mol. Key structural features include:

-

Hydrogen bond donors/acceptors: 2 donors (amide NH) and 7 acceptors (sulfonyl O, morpholine O, thiazole N).

-

Polar surface area (PSA): ~110 Ų, suggesting moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂N₄O₃S₂ |

| Molecular Weight | 478.56 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| PSA | 110 Ų |

| Solubility (Water) | <1 mg/mL |

Synthesis and Optimization

Synthetic Routes

The synthesis typically follows a multi-step protocol, as exemplified by analogous sulfonamide-thiazole derivatives :

Step 1: Preparation of 4-(p-Tolyl)thiazol-2-amine

-

Reactants: p-Tolualdehyde, thiourea, and bromine in ethanol.

-

Conditions: Reflux at 80°C for 6 hours.

Step 2: Sulfonylation of Benzamide

-

Reactants: 4-(Chlorosulfonyl)benzoyl chloride, morpholine.

-

Conditions: Stirring in dichloromethane at 0°C, followed by room temperature for 12 hours.

Step 3: Coupling Reaction

-

Reactants: 4-(Morpholinosulfonyl)benzoyl chloride, 4-(p-tolyl)thiazol-2-amine.

-

Conditions: Pyridine as base and solvent, 60°C for 8 hours.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Solvent | Pyridine |

| Catalyst | None required |

| Reaction Time | 8 hours |

Purification and Characterization

Physicochemical and ADMET Profiling

Solubility and Permeability

-

Aqueous Solubility: <1 mg/mL (pH 7.4), improvable via salt formation.

-

Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s (moderate).

Metabolic Stability

-

Microsomal Half-Life (Human): 42 minutes (CYP3A4-mediated oxidation) .

-

Major Metabolites: Morpholine ring hydroxylation, thiazole S-oxidation.

Toxicity

Applications and Future Directions

Therapeutic Areas

-

Oncology: As a PI3K/EGFR dual inhibitor.

-

Inflammation: Targeting PI3Kγ in autoimmune diseases.

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume